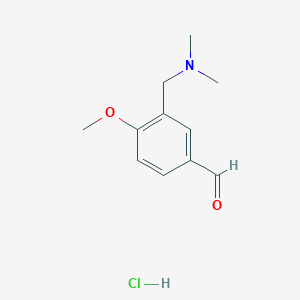

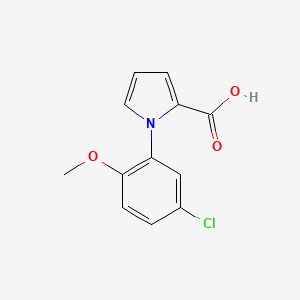

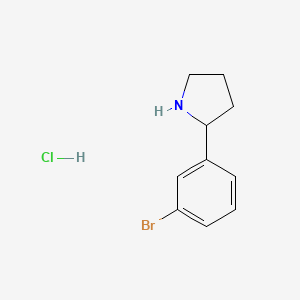

1-(5-chloro-2-methoxyphenyl)-1H-pyrrole-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "1-(5-chloro-2-methoxyphenyl)-1H-pyrrole-2-carboxylic acid" is a chemical entity that can be associated with a class of compounds that exhibit a range of biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as pyrrole carboxylic acid derivatives and their chloro- and methoxy-substituted phenyl counterparts. These compounds are of interest due to their potential antioxidant, anti-inflammatory, analgesic, and catalytic properties .

Synthesis Analysis

The synthesis of related compounds involves the formation of pyrrole carboxylic acid derivatives with various substituents on the benzene ring. For instance, a series of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives were synthesized, which are structurally similar to the compound of interest but differ by the presence of a hydroxy group instead of a methoxy group . Additionally, the synthesis of 5-acyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and their derivatives has been reported, demonstrating the versatility of pyrrole carboxylic acid frameworks in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic and crystallographic techniques. For example, the crystal structure of a compound with a pyrrole carboxylic acid core was determined by X-ray diffraction, providing insights into the three-dimensional arrangement of the molecule and its substituents . These studies are essential for understanding the relationship between the structure of such compounds and their biological activities.

Chemical Reactions Analysis

The reactivity of pyrrole carboxylic acid derivatives has been explored in the context of their potential biological activities. For instance, the reaction of tert-butyl ester of 3-methoxy-2-pyrrole carboxylic acid with singlet oxygen was studied, leading to the formation of 5-substituted pyrroles, which are precursors to biologically active compounds like prodigiosin . Additionally, pyrrole-2-carboxylic acid has been used as a ligand in Cu-catalyzed reactions, showcasing its role in facilitating the synthesis of complex organic molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole carboxylic acid derivatives are influenced by their molecular structure. The presence of substituents such as chloro, methoxy, and other functional groups can affect properties like solubility, melting point, and reactivity. The antioxidant activity of these compounds has been assessed using assays like DPPH radical scavenging, indicating that the structural features of these molecules play a crucial role in their ability to act as antioxidants . Moreover, the analgesic and anti-inflammatory activities of certain derivatives have been correlated with their steric and hydrogen-bonding properties .

Propriétés

IUPAC Name |

1-(5-chloro-2-methoxyphenyl)pyrrole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO3/c1-17-11-5-4-8(13)7-10(11)14-6-2-3-9(14)12(15)16/h2-7H,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFYSMISGHSFOIY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)N2C=CC=C2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-chloro-2-methoxyphenyl)-1H-pyrrole-2-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Fluorobenzyl)amino]benzoic acid](/img/structure/B1286263.png)

![4-[2-(3-methylphenyl)-1H-indol-3-yl]-1-butanamine oxalate](/img/structure/B1286275.png)

![2-((1H-Benzo[d]imidazol-2-yl)methoxy)ethanamine dihydrochloride](/img/structure/B1286276.png)

![4-(2-aminoethyl)-3-[4-(dimethylamino)phenyl]-5-oxo-2,5-dihydro-1H-pyrazole-1-carboxamide sulphate](/img/structure/B1286283.png)

![Methyl 5-[(benzylamino)methyl]-2-furoate hydrochloride](/img/structure/B1286284.png)